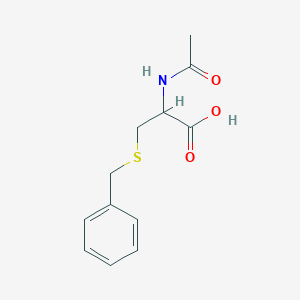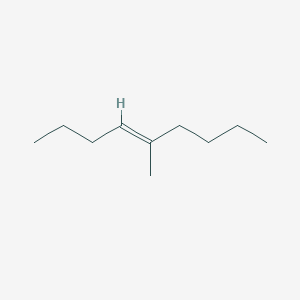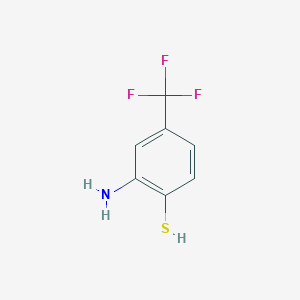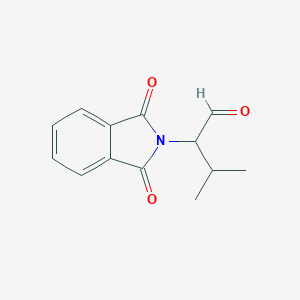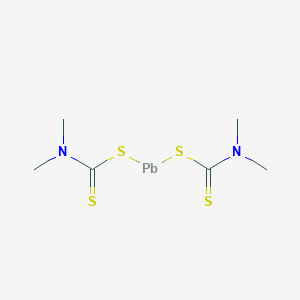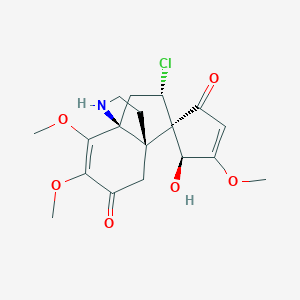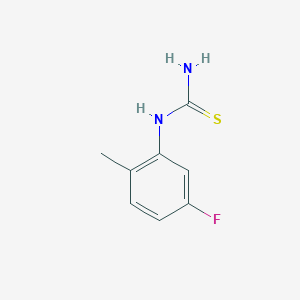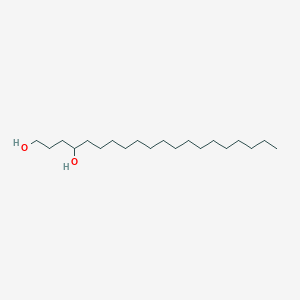
1,4-Icosanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Icosanediol, also known as icosane-1,4-diol, is a chemical compound with the molecular formula C20H42O2. It is a white, crystalline substance with a melting point of 54-56°C and a boiling point of 338°C. This compound has a wide range of applications in various fields, including medicine, cosmetics, and materials science.
作用機序
The mechanism of action of 1,4-icosanediol is not fully understood. However, it is believed to interact with the cell membrane, altering its fluidity and permeability. This may lead to changes in cellular functions, such as ion transport and signal transduction.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the main advantages of using 1,4-icosanediol in lab experiments is its biocompatibility. It has low toxicity and is biodegradable, making it a suitable candidate for biomedical applications. However, its low solubility in water can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1,4-icosanediol. One area of interest is the development of new synthetic routes for this compound, which could lead to improved yields and lower costs. Another area of interest is the investigation of its potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an antimicrobial and anti-inflammatory agent.
合成法
The synthesis of 1,4-icosanediol can be achieved through several methods, including the reduction of icosanedione, the catalytic hydrogenation of icosanedial, and the hydrolysis of icosanoyl chloride. The most commonly used method is the reduction of icosanedione using sodium borohydride or lithium aluminum hydride as a reducing agent.
科学的研究の応用
1,4-Icosanediol has been extensively studied for its various scientific research applications. It has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. It has also been used as a building block for the synthesis of surfactants, which have applications in the cosmetics and personal care industries.
特性
CAS番号 |
16274-31-0 |
|---|---|
分子式 |
C20H42O2 |
分子量 |
314.5 g/mol |
IUPAC名 |
icosane-1,4-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21/h20-22H,2-19H2,1H3 |
InChIキー |
RAZKJGDSGFGVPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
正規SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
同義語 |
1,4-Icosanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



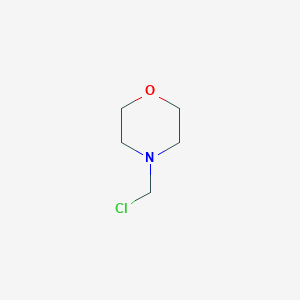
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
